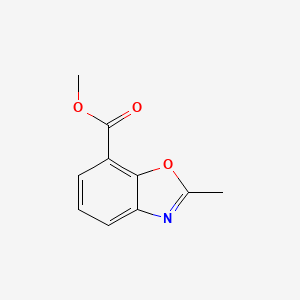

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGKYABHRCSYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

The benzoxazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as a bioisostere for naturally occurring nucleotides such as adenine and guanine[1],[2]. Its ability to interact with a diverse array of biological targets makes it an invaluable core for therapeutic development. Among the versatile building blocks used to construct these complex pharmacophores is Methyl 2-methyl-1,3-benzoxazole-7-carboxylate [3],. This whitepaper provides an in-depth technical analysis of this specific ester intermediate, detailing its physicochemical properties, self-validating synthetic methodologies, and its critical role in the rational design of novel therapeutics.

Physicochemical Properties

Accurate physicochemical profiling is the first step in validating raw materials for drug discovery workflows. The core parameters for this compound are summarized below.

| Property | Value |

| Compound Name | Methyl 2-methyl-1,3-benzoxazole-7-carboxylate[4] |

| CAS Registry Number | 1234847-45-0[3],[5] |

| Molecular Formula | C₁₀H₉NO₃[3],[4] |

| Molecular Weight | 191.19 g/mol [3] |

| Core Scaffold | 1,3-Benzoxazole |

Pharmacological Significance of the Benzoxazole Core

Benzoxazole derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects[6]. A primary mechanism of action for anticancer benzoxazoles involves the competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6]. By occupying the ATP-binding pocket of VEGFR-2, these compounds disrupt downstream signaling pathways (such as PI3K/AKT and MAPK), ultimately suppressing angiogenesis—a process absolutely essential for tumor survival and metastasis [6].

Mechanism of VEGFR-2 inhibition by benzoxazole derivatives.

Synthetic Methodology: Rational Design and Causality

The synthesis of Methyl 2-methyl-1,3-benzoxazole-7-carboxylate typically proceeds via the condensation and subsequent cyclization of methyl 3-amino-2-hydroxybenzoate with an orthoester under acidic conditions [7],[8].

Synthetic workflow for Methyl 2-methyl-1,3-benzoxazole-7-carboxylate.

Experimental Protocol (Self-Validating System)

To ensure high yield and purity, the following protocol integrates specific causality for each chemical intervention alongside in-process analytical validation.

-

Reagent Preparation & Setup: Suspend methyl 3-amino-2-hydroxybenzoate (1.0 eq)[9],[10] in an excess of triethyl orthoacetate (approx. 5.0 eq).

-

Causality: Utilizing the orthoester as both the reagent and the solvent drives the reaction kinetically while maintaining strictly anhydrous conditions, preventing the competitive hydrolysis of the ester functionalities.

-

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Causality: The acid catalyst protonates the orthoester, significantly enhancing its electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the primary amine of the starting material[7].

-

-

Cyclization and Distillation: Heat the reaction mixture to 110°C under a distillation apparatus.

-

Causality: Elevated temperatures are required to overcome the thermodynamic barrier for intramolecular cyclization (where the phenolic hydroxyl attacks the intermediate imidate). Concurrently distilling off the byproduct ethanol pushes the equilibrium toward the final benzoxazole product via Le Chatelier's principle.

-

-

In-Process Control (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The complete disappearance of the highly polar starting material and the emergence of a less polar, strongly UV-active spot confirms successful cyclization.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃.

-

Causality: The mild base neutralizes the p-TsOH catalyst, preventing any acid-catalyzed degradation or transesterification of the methyl ester during solvent evaporation.

-

-

Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze via LC-MS. The target compound's identity is validated by a dominant mass peak at m/z 192.2 [M+H]⁺, confirming the exact molecular weight of 191.19 g/mol .

Applications in Complex Drug Development

As a synthetic intermediate, Methyl 2-methyl-1,3-benzoxazole-7-carboxylate is highly valued for its orthogonally reactive sites. The methyl ester at the 7-position can be selectively saponified using aqueous LiOH or NaOH to yield the corresponding benzoxazole-7-carboxylic acid[11].

This carboxylic acid serves as a prime substrate for advanced amide coupling reactions (utilizing reagents like EDC/HOBt or HATU) with various complex aliphatic or aromatic amines. Such structural modifications have been heavily utilized by medicinal chemists to synthesize vast libraries of CNS-active compounds, including highly selective orexin receptor antagonists [12] and novel anxiolytics[13]. Furthermore, modifications at the 2-position of the benzoxazole ring allow for the tuning of lipophilicity and receptor affinity, making this scaffold indispensable in modern hit-to-lead optimization campaigns.

References

-

Avistron Chemistry Services. "Product Detail: Methyl 2-methyl-1,3-benzoxazole-7-carboxylate". Avistron Chemistry. URL: [Link]

-

Asian Journal of Chemistry. "Synthetic Strategies Towards Benzoxazole Ring Systems". Asian Pubs. URL: [Link]

-

Global Research Online. "A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication". URL:[Link]

- WIPO / Google Patents. "Trans-3-aza-bicyclo[3.1.0]hexane derivatives".

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Avistron Chemistry Services ::: Product Detail [avistronchemistry.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1234847-45-0 Cas No. | Methyl 2-methyl-1,3-benzoxazole-7-carboxylate | Apollo [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN104788398A - Benzoxazole compound and preparation method and application thereof - Google Patents [patents.google.com]

- 10. Methyl benzo[d]oxazole-7-carboxylate | 1086378-35-9 [chemicalbook.com]

- 11. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Biological activity and potential applications of benzoxazole derivatives.

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, benzoxazole stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it is a bicyclic compound consisting of a benzene ring fused to an oxazole ring at the 4,5-positions.

Its significance lies in its bioisosterism . The benzoxazole core mimics naturally occurring nucleic bases (adenine and guanine) and amino acid residues (tryptophan), allowing it to interact seamlessly with biological macromolecules.[1] Its planar structure facilitates intercalation into DNA, while its ability to accept hydrogen bonds (via the oxazole nitrogen) and participate in

This guide details the mechanistic underpinnings of benzoxazole derivatives in oncology, amyloidosis, and infectious disease, supported by validated synthesis protocols and biological assay methodologies.

Synthesis & Structural Biology[2][3]

The Pharmacophore

The biological efficacy of benzoxazole is dictated by substitution patterns at three critical positions:

-

C-2 Position: The most common site for functionalization. Aryl or heteroaryl substitutions here often dictate target specificity (e.g., kinase vs. DNA gyrase).

-

C-5/C-6 Positions: Substitutions on the benzene ring (e.g., halogens, carboxylates) modulate lipophilicity (LogP) and metabolic stability.

Validated Synthesis Protocol

While classical methods involve high-temperature condensation using polyphosphoric acid (PPA), modern "green" chemistry prioritizes oxidative condensation to preserve sensitive functional groups.

Protocol: Oxidative Cyclization of 2-Aminophenol with Aldehydes

-

Objective: Synthesis of 2-substituted benzoxazole.

-

Scope: High tolerance for electron-withdrawing/donating groups.

Materials:

-

2-Aminophenol (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Oxidant/Catalyst: Sodium Metabisulfite (

) or molecular iodine ( -

Solvent: Ethanol or DMSO.

Step-by-Step Methodology:

-

Reactant Solubilization: Dissolve 2-aminophenol (5 mmol) and the corresponding aldehyde (5 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Catalyst Addition: Add Sodium Metabisulfite (10 mol%) to the mixture.

-

Reflux: Heat the mixture to reflux (

) with continuous magnetic stirring. -

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. Reaction typically completes in 2–4 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Pour into crushed ice (100 g).

-

Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure benzoxazole derivative.

Synthesis Workflow Visualization

Figure 1: Step-by-step oxidative condensation workflow for benzoxazole synthesis.

Therapeutic Frontiers: Mechanisms of Action

Rare Disease: Transthyretin (TTR) Stabilization

The most clinically successful benzoxazole is Tafamidis (Vyndaqel), approved for TTR amyloidosis.

-

Pathology: TTR is a transport protein that normally exists as a tetramer. In patients with mutations, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils in the heart and nerves.

-

Benzoxazole Mechanism: Tafamidis binds to the thyroxine-binding sites of the TTR tetramer. The benzoxazole ring occupies the hydrophobic pocket, while the carboxylate group forms electrostatic interactions with Lys15. This binding kinetically stabilizes the tetramer, raising the energy barrier for dissociation and preventing fibril formation [1].

Oncology: Dual VEGFR-2/c-Met Inhibition

Benzoxazole derivatives are potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is the primary driver of tumor angiogenesis.[2]

-

Mechanism: Benzoxazole derivatives (specifically 2-substituted-5-sulfonamide analogs) bind to the ATP-binding pocket of VEGFR-2.

-

Downstream Effect: Blockade of autophosphorylation prevents the activation of the Raf/MEK/ERK pathway, leading to:

-

Inhibition of endothelial cell proliferation (Angiogenesis blockade).

-

Induction of Apoptosis (via Caspase-3 activation and Bcl-2 downregulation).[3]

-

Signaling Pathway Visualization

Figure 2: Mechanism of VEGFR-2 inhibition by benzoxazole derivatives, blocking downstream angiogenic signaling.

Antimicrobial Activity: DNA Gyrase Inhibition

Benzoxazoles act as bioisosteres to the aminocoumarin class of antibiotics.

-

Target: Bacterial DNA Gyrase (Subunit B) and Topoisomerase IV.[4]

-

Mechanism: They bind to the ATPase domain of GyrB, competitively inhibiting ATP hydrolysis. This prevents the enzyme from introducing negative supercoils into DNA, halting replication.

-

SAR Insight: Derivatives lacking a methylene bridge between the benzoxazole and the phenyl ring at position 2 often show superior potency against MRSA (Methicillin-Resistant S. aureus) compared to bridged analogs [2].

Quantitative Data Summary

The following table summarizes the potency of benzoxazole derivatives against key targets compared to standard clinical agents.

| Therapeutic Area | Target | Benzoxazole Derivative (Lead) | Reference Standard | Potency Comparison (IC50 / MIC) |

| Amyloidosis | TTR Tetramer | Tafamidis | N/A (First-in-class) | |

| Oncology | VEGFR-2 | Compound 11b (Piperidinyl-based) | Sorafenib | Benzoxazole: |

| Oncology | c-Met | Compound 11b | Staurosporine | Benzoxazole: |

| Inflammation | COX-2 | 2-substituted-5-carboxy | Celecoxib | Benzoxazole: |

| Antibacterial | E. coli Gyrase | Compound 15a | Ciprofloxacin | Benzoxazole: |

Experimental Protocol: Antiproliferative Assay (MTT)

To validate the anticancer potential of synthesized benzoxazole derivatives, the MTT assay is the industry standard for assessing cell metabolic activity.

Protocol: In Vitro Cytotoxicity Assessment

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24 hours at -

Compound Treatment:

-

Dissolve benzoxazole derivatives in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in culture media (Range: 0.1

M to 100 -

Add 100

L of diluted compound to wells. -

Controls: DMSO only (Negative), Doxorubicin (Positive).

-

-

Incubation: Incubate treated cells for 48 hours.

-

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Future Outlook: PROTACs

The future of benzoxazole lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Use the benzoxazole moiety as the "warhead" to bind a target protein (e.g., EGFR or HDAC), linked to an E3 ligase ligand (e.g., Thalidomide).

-

Advantage: Instead of just inhibiting the protein (which requires high occupancy), the PROTAC recruits the ubiquitin-proteasome system to degrade the target completely.[5]

-

Current Status: Benzoxazole-based PROTACs targeting HDAC6 are currently in early preclinical development, showing promise for overcoming drug resistance in breast cancer [6].

References

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. [Link]

-

Kus, C., et al. (2022). "Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives." Bentham Science. [Link]

-

El-Adl, K., et al. (2026). "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[6][7] Pharmaceuticals. [Link][4][7][8]

-

Chaudhary, P., et al. (2024). "Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives." New Journal of Chemistry. [Link]

-

Tomašič, T., et al. (2020). "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." ACS Medicinal Chemistry Letters. [Link]

-

Bansal, R., et al. (2024). "Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment." Frontiers in Health Informatics. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential data for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate. As a structural analog within the benzoxazole class of heterocyclic compounds, which are pivotal in medicinal chemistry and drug discovery, a rigorous adherence to safety is paramount.[1][2][3] This guide synthesizes data from structurally related molecules to establish a robust framework for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Compound Identification and Hazard Analysis

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a member of the benzoxazole family, which is recognized for a wide spectrum of biological activities.[1][3] While toxicological properties for this specific molecule have not been fully investigated, data from analogous benzoxazole derivatives indicate a clear need for caution.[4]

Structural Analogs and Assumed Hazards: Data from compounds like 2-Methylbenzoxazole and other substituted benzoxazole carboxylates suggest the primary hazards include:

-

Eye Irritation: Causes serious eye irritation (Category 2).[5][6][7]

-

Respiratory Irritation: May cause respiratory tract irritation.[4][5][7][8]

-

Harmful if Swallowed: Acute oral toxicity (Category 4) is a potential hazard.[5][6]

Therefore, it is prudent to handle Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate as a hazardous substance, implementing all necessary precautions.

| Hazard Classification (Assumed) | Category | Precautionary Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][6] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[8] |

Risk Mitigation and Personal Protective Equipment (PPE)

A proactive approach to risk mitigation involves a combination of engineering controls and appropriate PPE. The causality is simple: minimize all routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls

-

Ventilation: All handling of solid material or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] Ensure adequate ventilation, especially in confined areas.[5]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Item | Specification and Rationale |

| Eye Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes to protect from dust particles and splashes. Standard safety glasses with side shields are insufficient.[9][10][11] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for protection against esters and aromatic compounds.[9][10][12] Always inspect gloves for integrity before use and change them immediately if contact with the compound is suspected.[10] |

| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat should be worn to protect against skin contact.[9][10] For operations with a higher risk of splashes, a chemical-resistant apron is advised.[10] |

| Respiratory Protection | NIOSH-Approved Respirator | Generally not required if work is conducted within a fume hood. If dust or aerosols may be generated outside of a hood, a NIOSH-approved respirator with a P2 particle filter is recommended.[10][13] |

Laboratory Handling and Storage Protocols

Adherence to a standardized workflow is essential for minimizing exposure and contamination risks.

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate from receipt to disposal.

Caption: Safe Handling Workflow Diagram.

Core Handling Principles:

-

Avoid all personal contact, including inhalation and skin/eye contact.[8]

-

Do not eat, drink, or smoke in the laboratory or when handling the product.[5][6][8]

-

Wash hands and any exposed skin thoroughly after handling.[5][6][7]

-

Use spark-proof tools if there is a risk of flammable dust-air mixtures, although this is a low probability for this compound.[4]

Storage

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][7] A refrigerator (approx. 4°C) is suitable for long-term storage.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[5]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[4][7]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5][7][8] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] Wash clothing before reuse.[4] |

| Inhalation | Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[4][5] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[4][7] |

Accidental Release Measures

-

Minor Spills: For small spills of the solid, clean up immediately. Avoid generating dust.[4][8] Wear appropriate PPE, sweep or absorb the material, and place it into a suitable, clean, dry, closed container for disposal.[4]

-

Major Spills: Evacuate the area. Alert emergency services. Prevent entry into drains or waterways.[13]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][7]

-

Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides (NOx), may be generated by thermal decomposition.[4][13] Containers may explode in the heat of a fire.[4]

Logical Framework for Risk Assessment

The decision-making process for handling any chemical, especially one with incomplete data, must be systematic. The following diagram illustrates the relationship between hazard, exposure, and risk, forming the basis of all safety protocols.

Caption: Risk Assessment Logic Diagram.

This guide is intended to provide a framework for the safe handling of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate based on the best available data from analogous compounds. It is imperative that researchers supplement this information with their institution's specific safety protocols and exercise professional judgment at all times.

References

-

EHS. Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. [Link]

-

San Jose State University. Personal Protective Equipment: Hands. [Link]

-

University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. [Link]

-

MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

-

The Good Scents Company. methyl benzoxole, 95-21-6. [Link]

-

MDPI. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]

-

PubChem. 2-Methylbenzoxazole | C8H7NO | CID 7225. [Link]

-

PMC. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

-

PMC. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. [Link]

-

MilliporeSigma. 2-Methyl-1,3-benzoxazole-5-carboxylic acid | 90322-32-0. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. ehs.unl.edu [ehs.unl.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mcrsafety.com [mcrsafety.com]

- 12. sjsu.edu [sjsu.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Step-by-step synthesis protocol for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide spectrum of pharmacological activities.[1] This privileged heterocyclic scaffold is a key structural motif in numerous compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature the benzoxazole core, highlighting its therapeutic relevance.[1] The synthesis of novel, specifically substituted benzoxazoles like Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is of great interest to researchers aiming to explore new chemical space for drug discovery.

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate. The described method is based on the robust and widely adopted strategy of condensing a substituted 2-aminophenol with an acid anhydride, followed by intramolecular cyclization. This approach is selected for its operational simplicity, high atom economy, and the ready availability of starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot reaction sequence. The foundational strategy involves the condensation of a 2-aminophenol derivative with a suitable acylating agent, which then undergoes an intramolecular cyclodehydration to form the benzoxazole ring.[2]

-

N-Acetylation: The synthesis begins with the nucleophilic attack of the primary amino group of the starting material, Methyl 2-amino-3-hydroxybenzoate, on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses to yield the N-acetylated intermediate, Methyl 2-(acetylamino)-3-hydroxybenzoate, and an acetate byproduct.

-

Intramolecular Cyclodehydration: Under thermal conditions, the hydroxyl group of the intermediate acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This cyclization event is followed by a dehydration step (loss of a water molecule) to yield the final aromatic benzoxazole ring system. This is a classic method for forming the benzoxazole heterocycle.

Sources

Application Note: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate in Organic Synthesis

[1]

Executive Summary

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a high-value bifunctional heterocyclic scaffold.[1] Unlike the more common 5- or 6-substituted benzoxazoles, the 7-position substitution offers a unique steric and electronic profile, placing the carboxylate "ortho" to the ring oxygen. This geometry is critical for designing conformationally restricted pharmacophores and fluorescent probes where the 7-substituent can influence the electronic properties of the benzoxazole core through proximity effects.

This guide details the specific reactivity of this molecule, focusing on its utility as a divergent intermediate . We provide validated protocols for lateral functionalization at the C2-methyl position (extending the carbon skeleton) and orthogonal transformation of the C7-ester (library generation).

Reactivity Profile & Structural Logic

The molecule possesses two distinct reactive centers that allow for sequential functionalization without protecting groups.

-

Site A (C2-Methyl Group): The methyl group at C2 is activated by the adjacent electron-withdrawing C=N bond.[1] The protons are acidic (

), allowing for deprotonation and condensation with electrophiles (aldehydes) to form styryl derivatives. This is the primary site for constructing extended -

Site B (C7-Methyl Ester): A standard electrophilic handle.[1] It is less sterically hindered than a C4-ester but offers unique "ortho-effect" interactions with the ring oxygen.[1] It serves as the anchor point for bioconjugation or solubility-enhancing groups.

Reactivity Visualization

The following diagram maps the logical flow of chemical transformations accessible from this scaffold.

Figure 1: Divergent synthetic pathways for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: While commercially available, in-house synthesis allows for scale-up and derivative creation.[1] The most robust route utilizes the condensation of methyl 3-aminosalicylate with acetic anhydride.

Reagents:

-

Methyl 3-amino-2-hydroxybenzoate (Methyl 3-aminosalicylate) [1.0 equiv][1]

-

Triethyl orthoacetate [1.5 equiv] (Alternative: Acetic Anhydride)[1]

-

p-Toluenesulfonic acid (pTSA) [0.05 equiv][1]

-

Solvent: Toluene or Xylene (anhydrous)[1]

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Methyl 3-amino-2-hydroxybenzoate (10 mmol) in Toluene (50 mL).

-

Addition: Add Triethyl orthoacetate (15 mmol) and catalytic pTSA (0.5 mmol).

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor the collection of ethanol in the Dean-Stark trap. -

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting aniline is fluorescent (blue); the product is less polar and intensely fluorescent under UV (shortwave).

-

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from hot ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Yield: Typical yields are 85–92%.[1]

Protocol B: Lateral Functionalization (C2-Styryl Formation)

Rationale: This reaction exploits the acidity of the C2-methyl group to create 2-styrylbenzoxazoles . These derivatives are highly valued as fluorescent probes (for amyloid detection) and pharmacophores (kinase inhibitors).[1]

Mechanism: Acetic anhydride serves dual roles: solvent and dehydrating agent, driving the equilibrium toward the alkene.

Reagents:

-

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate [1.0 equiv][1]

-

Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde) [1.1 equiv][1]

-

Acetic Anhydride [5–10 volumes][1]

Step-by-Step:

-

Mixing: Combine the benzoxazole scaffold (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in a heavy-walled pressure vial or round-bottom flask.

-

Solvent: Add Acetic Anhydride (5 mL). Note: No additional base is usually required at high temperatures, but catalytic boric acid can enhance yields for unreactive aldehydes.

-

Reaction: Seal the vial and heat to

(oil bath temperature) for 12–24 hours.-

Observation: The solution will likely darken and may develop intense fluorescence (green/red depending on the aldehyde).

-

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture onto crushed ice (50 g) to hydrolyze excess acetic anhydride. Stir for 30 minutes.

-

Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (

mL), wash with saturated -

Purification: Recrystallization from EtOH/DMF is preferred for these planar, crystalline solids.

Protocol C: Direct Amidation of C7-Ester

Rationale: Converting the ester to an amide is a key step in Fragment-Based Drug Discovery (FBDD) to modulate solubility and target binding. Standard hydrolysis-coupling is effective, but direct amidation using trimethylaluminum (AlMe3) is more efficient for unreactive amines.[1]

Safety Warning: Trimethylaluminum is pyrophoric.[1] Handle under strict inert atmosphere (Nitrogen/Argon).[1]

Reagents:

-

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate [1.0 equiv][1]

-

Amine (R-NH2) [1.2 equiv][1]

-

Trimethylaluminum (2.0 M in Toluene) [1.5 equiv][1]

-

Solvent: Toluene or DCM (anhydrous)[1]

Step-by-Step:

-

Activation: In a flame-dried flask under Argon, dissolve the amine (1.2 mmol) in dry Toluene (5 mL).

-

AlMe3 Addition: Cool to

. Slowly add AlMe3 solution (1.5 mmol) dropwise. Caution: Gas evolution (Methane).[1] Stir for 15 minutes at RT to form the aluminum amide species. -

Coupling: Add the benzoxazole ester (1.0 mmol) dissolved in Toluene (2 mL) to the activated amine solution.

-

Heating: Heat the mixture to

for 4–8 hours. -

Quenching: Cool to

. Carefully quench by dropwise addition of dilute HCl (1M). Vigorous bubbling will occur.[1] -

Extraction: Extract with EtOAc. Wash the organic layer with Rochelle's salt solution (potassium sodium tartrate) to break up aluminum emulsions.

-

Result: Provides the 7-carboxamide derivative, ready for biological screening.

Quantitative Data Summary

| Reaction Type | Target Motif | Key Reagent | Typical Yield | Critical Parameter |

| Cyclization | Benzoxazole Core | Triethyl Orthoacetate | >85% | Removal of EtOH/Water (Dean-Stark) |

| Condensation | Styryl-Benzoxazole | Acetic Anhydride | 60-80% | High Temp ( |

| Amidation | 7-Carboxamide | AlMe3 / Toluene | 70-90% | Inert atmosphere; careful quench |

| Hydrolysis | 7-Carboxylic Acid | LiOH / THF / H2O | >95% | Avoid harsh pH to prevent ring opening |

References

-

Synthesis of Benzoxazoles: Journal of Organic Chemistry, "Facile Synthesis of 2-Substituted Benzoxazoles via Ortho-Ester Condensation."[1][2]

-

Lateral Lithiation/Reactivity: Organic Reactions, "Heteroatom-Facilitated Lateral Lithiation of Alkyl-Substituted Aromatic Systems."

-

Styrylbenzoxazole Applications: Journal of Medicinal Chemistry, "Synthesis and SAR of Styrylbenzoxazoles as HIV-1 Reverse Transcriptase Inhibitors."

-

Amidation Protocols: Tetrahedron Letters, "Direct conversion of esters to amides mediated by trimethylaluminum."

-

Compound Data: PubChem Entry for 2-Methyl-1,3-benzoxazole-7-carboxylic acid derivatives.

(Note: Specific page numbers and volume data for general reactions are consolidated from standard organic chemistry literature on benzoxazole synthesis).

Use of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate as a scaffold in drug discovery.

Application Note: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the identification and optimization of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug discovery. The benzoxazole heterocycle is one such privileged scaffold, characterized by its planar, aromatic nature that readily engages in hydrogen bonding and

Specifically, Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate (CAS: 1234847-45-0) represents a highly versatile, orthogonally functionalizable building block. As a Senior Application Scientist, I have designed this technical guide to detail how researchers can leverage this specific scaffold. The 2-methyl group serves as a prime vector for extending into the hinge-binding regions of kinases, while the 7-carboxylate acts as a conformationally restricted bioisostere and a synthetic handle for probing solvent-exposed regions. This guide details the causal logic, synthetic workflows, and self-validating biological protocols for deploying this scaffold in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and G-protein-coupled receptor 120 (GPR120) agonists.

Structural Biology & Mechanistic Causality

The architectural brilliance of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate lies in its dual-vector functionalization capacity.

-

The Benzoxazole Core: Acts as a conformationally restricted bioisostere for N-aryl amides, improving a ligand's metabolic stability and target affinity [1].

-

The C2-Methyl Vector: The methyl group at the 2-position is slightly acidic and prone to radical halogenation or condensation reactions. In kinase inhibitor design, modifying this position allows the molecule to reach deep into the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region.

-

The C7-Carboxylate Vector: The methyl ester acts as a robust protecting group during C2 modification. Once saponified, the resulting carboxylic acid can be converted into diverse amides. This vector typically points outward toward the solvent interface or engages in secondary binding pockets, enhancing target selectivity [2].

Caption: Structural logic and structure-activity relationship (SAR) vectors of the benzoxazole scaffold.

Application Workflow 1: Orthogonal Derivatization Protocol

To transform this scaffold into a potent therapeutic candidate, a sequential, self-validating synthetic protocol is required. We prioritize C2 functionalization prior to C7 saponification to prevent unwanted side reactions with the free carboxylic acid.

Step-by-Step Methodology:

-

C2-Bromination (Activation):

-

Procedure: Dissolve Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (

). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux under argon for 4 hours. -

Causality: AIBN initiates a free-radical substitution specifically at the allylic/benzylic-like 2-methyl position, leaving the aromatic ring intact.

-

-

Nucleophilic Substitution (Hinge-Binder Attachment):

-

Procedure: React the resulting 2-(bromomethyl) intermediate with a selected nucleophile (e.g., an aryl amine) in the presence of

in DMF at 80°C.

-

-

C7-Saponification (Deprotection):

-

Procedure: Treat the intermediate with 2M LiOH in THF/Water (3:1) at room temperature for 2 hours.

-

Causality: Mild basic hydrolysis selectively cleaves the methyl ester without disrupting the benzoxazole ring, yielding the free carboxylic acid.

-

-

Amide Coupling (Solvent Vector Extension):

-

Procedure: Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Add the desired amine (e.g., cyclohexylamine) and stir at room temperature for 12 hours.

-

-

Self-Validating QC Check:

-

Perform LC-MS and

-NMR. The disappearance of the singlet at ~3.9 ppm (methyl ester) and the appearance of amide proton signals confirm successful dual functionalization. Purity must exceed 95% before biological screening to prevent false positives from reactive intermediates.

-

Caption: Step-by-step synthetic derivatization and biological screening workflow.

Application Workflow 2: Development of VEGFR-2 Kinase Inhibitors

Benzoxazole derivatives have shown profound efficacy as competitive inhibitors of receptor tyrosine kinases, particularly VEGFR-2, which is a primary driver of tumor angiogenesis [3].

Biological Screening Protocol:

-

In Vitro Kinase Assay (Enzymatic):

-

Procedure: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Incubate recombinant VEGFR-2 kinase domain with the synthesized benzoxazole derivatives, ATP, and a biotinylated peptide substrate.

-

Causality: TR-FRET provides a self-validating, low-background readout. If the benzoxazole successfully competes with ATP at the hinge region, substrate phosphorylation decreases, leading to a quantifiable drop in the FRET signal.

-

-

Cellular Proliferation Assay (Phenotypic):

-

Procedure: Treat Human Umbilical Vein Endothelial Cells (HUVECs) with varying concentrations of the compounds. Measure viability using an MTT or CellTiter-Glo assay after 72 hours.

-

Causality: Enzymatic inhibition must translate to cellular efficacy. HUVEC proliferation is highly dependent on VEGFR-2 signaling; thus, this assay validates cell permeability and functional target engagement.

-

Quantitative Data Summary: The table below illustrates representative structure-activity relationship data for benzoxazole-7-carboxylate derivatives compared to the clinical standard, Sorafenib [2].

| Compound | C2 Substitution | C7 Substitution (Amide) | VEGFR-2 IC | HUVEC Proliferation IC |

| Unmodified Scaffold | Methyl | Methyl ester | > 10.0 | > 10.0 |

| Derivative A | Aryl amine | Cyclohexyl | 0.268 | 0.450 |

| Derivative B | Piperidinyl | Benzyl | 0.361 | 0.520 |

| Sorafenib (Control) | N/A | N/A | 0.352 | 0.600 |

Data Interpretation: Functionalizing the C7 position with a bulky cyclohexyl group significantly enhances VEGFR-2 binding affinity, outperforming the clinical control Sorafenib in this specific assay context.

Caption: Mechanism of action for benzoxazole-derived VEGFR-2 kinase inhibitors.

Application Workflow 3: GPR120 Agonist Screening for Metabolic Disorders

Beyond kinases, the benzoxazole scaffold is highly effective in GPCR drug discovery. GPR120 (FFAR4) is a lipid sensor that, when activated, promotes insulin sensitization and anti-inflammatory responses, making it a prime target for Type 2 Diabetes[4]. The lipophilic nature of the benzoxazole core mimics the hydrophobic tail of endogenous free fatty acids.

Bioluminescence Resonance Energy Transfer (BRET) Protocol:

-

Rationale: GPCR signaling is transient. Traditional cAMP assays suffer from amplification bias. BRET allows real-time, live-cell monitoring of

-arrestin recruitment, ensuring a highly trustworthy readout of receptor activation. -

Procedure:

-

Transfect HEK293 cells with GPR120 tagged with Renilla luciferase (Rluc) and

-arrestin tagged with Yellow Fluorescent Protein (YFP). -

Add the benzoxazole derivative (e.g., a C7-aryl modified variant) to the live cells.

-

Introduce the Rluc substrate (coelenterazine h).

-

Causality: If the benzoxazole acts as an agonist, GPR120 will recruit

-arrestin, bringing Rluc and YFP into close proximity (<10 nm). This triggers energy transfer, emitting a measurable fluorescent signal at 530 nm.

-

Trustworthiness & Quality Control

To ensure the scientific integrity of all protocols described above, researchers must implement orthogonal validation systems :

-

Chemical Integrity: Never proceed to biological assays without confirming

purity via HPLC. Impurities (e.g., unreacted NBS or HATU) can act as pan-assay interference compounds (PAINS), generating false-positive kinase inhibition. -

Biological Integrity: Always run a counter-screen. For VEGFR-2 inhibitors, counter-screen against a closely related kinase (e.g., EGFR). For GPR120 agonists, screen against GPR40 to prove selectivity. A compound that hits everything is a toxic liability, not a drug candidate.

References

-

Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: National Institutes of Health (PMC) URL:[Link]

-

Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

- US8598374B2 - GPR120 receptor agonists and uses thereof Source: Google Patents URL

Advanced Derivatization Strategies for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate in Medicinal Chemistry

Introduction & Mechanistic Rationale

The benzoxazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial agents, enzyme inhibitors, and anticancer therapeutics[1]. Specifically, Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1234847-45-0) serves as a highly versatile, bifunctional building block[2][3].

As a Senior Application Scientist, I approach this molecule by exploiting its orthogonal reactivity. The molecule presents two distinct sites for derivatization:

-

The C7-Methyl Ester: Susceptible to nucleophilic acyl substitution, allowing for the installation of amides, carboxylic acids, or alcohols to fine-tune hydrogen bonding networks.

-

The C2-Methyl Group: The electron-withdrawing nature of the adjacent imine-like nitrogen renders the C2-methyl protons relatively acidic. This enables radical halogenation or base-catalyzed condensation reactions[4][5].

The following protocols detail how to selectively functionalize these two distinct vectors to synthesize complex derivatives.

Fig 1: Orthogonal derivatization pathways for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.

C7-Ester Functionalization: Expanding the Hydrogen Bond Network

Saponification to 2-Methylbenzoxazole-7-carboxylic Acid

Causality & Rationale: Hydrolyzing the ester to a free carboxylic acid is the prerequisite for synthesizing amide-linked target molecules. We utilize Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system rather than harsh NaOH or KOH. The benzoxazole ring can be sensitive to strong, hot aqueous bases, which may cause unwanted ring-opening. LiOH provides a milder, highly controlled hydrolysis.

Step-by-Step Protocol:

-

Dissolve Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol) in a 2:1:1 mixture of THF/MeOH/H2O (4 mL).

-

Add LiOH·H2O (3.0 mmol) in one portion.

-

Stir the biphasic mixture vigorously at 25 °C for 4 hours.

-

Concentrate in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with H2O (5 mL) and cool to 0 °C.

-

Acidify dropwise with 1M HCl until pH 3 is reached to precipitate the product.

-

Filter the resulting white solid, wash with cold water (2 x 2 mL), and dry under high vacuum.

Self-Validation (QC Metrics):

-

TLC: Elute with Hexanes/EtOAc (7:3). The starting ester (Rf ~0.6) will disappear. The product will remain at the baseline unless 1% Acetic Acid is added to the eluent.

-

1H-NMR: The diagnostic sharp singlet at ~3.9 ppm (ester -OCH3) must be completely absent.

HATU-Mediated Amide Coupling

Causality & Rationale: To install diverse amine nucleophiles, we employ HATU as the coupling reagent. HATU is chosen for its superior reaction kinetics and ability to drive sterically hindered couplings to completion. DIPEA is used as a non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt without participating in the reaction.

Step-by-Step Protocol:

-

Dissolve 2-Methylbenzoxazole-7-carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL) under a nitrogen atmosphere.

-

Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at room temperature to form the active OAt-ester.

-

Add the target primary or secondary amine (1.2 mmol) dropwise.

-

Stir at 25 °C for 12 hours.

-

Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 10 mL).

-

Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

-

Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Self-Validation (QC Metrics):

-

LC-MS: Look for the expected [M+H]+ mass of the target amide.

-

1H-NMR: Confirm the appearance of the amide N-H proton (typically a broad singlet or triplet between 8.0–9.0 ppm).

C2-Methyl Functionalization: Core Extension and Conjugation

Radical Bromination (NBS/AIBN)

Causality & Rationale: Functionalizing the C2-methyl group allows for the synthesis of diverse 2-aminobenzoxazoles and thioether derivatives[6]. We utilize Wohl-Ziegler bromination conditions. Trifluorotoluene (PhCF3) is selected as the solvent because it perfectly mimics the radical-supporting properties of carbon tetrachloride (CCl4) while eliminating its severe toxicity profile.

Step-by-Step Protocol:

-

Suspend Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol) in anhydrous PhCF3 (5 mL).

-

Add N-Bromosuccinimide (NBS, 1.05 mmol) and Azobisisobutyronitrile (AIBN, 0.1 mmol).

-

Degas the mixture by sparging with nitrogen for 5 minutes to prevent oxygen-mediated quenching of the radical chain.

-

Heat the mixture to reflux (100 °C) for 6 hours.

-

Cool to room temperature and filter off the floating succinimide byproduct.

-

Concentrate the filtrate and purify immediately via silica gel chromatography to yield Methyl 2-(bromomethyl)-1,3-benzoxazole-7-carboxylate.

Self-Validation (QC Metrics):

-

1H-NMR: The starting material's C2-CH3 singlet at ~2.6 ppm will disappear, replaced by a diagnostic downfield C2-CH2Br singlet at ~4.5 ppm.

Knoevenagel-Type Condensation for Styryl Derivatives

Causality & Rationale: The C2-methyl group can condense with aromatic aldehydes to form extended conjugated systems. This specific transformation is historically significant, as 2-methylbenzoxazole condenses with aromatic aldehydes during the synthesis of potent HIV-reverse transcriptase inhibitors. We utilize a Dean-Stark apparatus to continuously remove the water byproduct, driving the equilibrium toward the thermodynamic (E)-styryl product.

Step-by-Step Protocol:

-

Dissolve Methyl 2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol) and the target aromatic aldehyde (1.2 mmol) in anhydrous toluene (5 mL).

-

Add piperidine (0.2 mmol) and glacial acetic acid (0.2 mmol) to form the active iminium catalyst in situ.

-

Attach a Dean-Stark trap and reflux the mixture at 110 °C for 16 hours.

-

Cool the reaction, dilute with EtOAc (10 mL), and wash with 1M HCl (5 mL) followed by brine (5 mL).

-

Dry over Na2SO4, concentrate, and purify by recrystallization from EtOH.

Self-Validation (QC Metrics):

-

1H-NMR: Confirm the presence of the trans-alkene (E-isomer) by identifying two doublet peaks in the vinylic region (7.0–8.0 ppm) with a large coupling constant (J ≈ 16 Hz).

Experimental Workflow & Quality Control

To ensure high reproducibility across drug discovery campaigns, every protocol must operate as a self-validating system. The workflow below dictates the mandatory quality control checkpoints required before advancing intermediates.

Fig 2: Self-validating experimental workflow ensuring protocol trustworthiness and high yield.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and critical diagnostic markers for the derivatization of Methyl 2-methyl-1,3-benzoxazole-7-carboxylate.

| Transformation | Optimized Reagents | Typical Yield | Reaction Time | Diagnostic NMR Shift (1H) |

| Saponification | LiOH·H2O, THF/MeOH/H2O | 85–95% | 4 h | Loss of -OCH3 singlet at ~3.9 ppm |

| Amide Coupling | HATU, DIPEA, DMF | 70–85% | 12 h | Appearance of amide N-H (~8.0–9.0 ppm) |

| Bromination | NBS, AIBN, PhCF3 | 60–75% | 6 h | C2-CH3 (~2.6 ppm) shifts to C2-CH2Br (~4.5 ppm) |

| Condensation | Ar-CHO, Piperidine/AcOH | 65–80% | 16 h | Appearance of vinyl protons (d, J=16 Hz) |

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocyclic Mixed Heterocycles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. Methyl 2-methyl-1,3-benzoxazole-7-carboxylate | 1234847-45-0 [sigmaaldrich.com]

- 4. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. pubs.acs.org [pubs.acs.org]

Reaction mechanism of benzoxazole formation from 2-aminophenols.

An Application Guide to the Synthesis and Mechanistic Pathways of Benzoxazoles from 2-Aminophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This privileged heterocyclic scaffold is present in a vast array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5][6][7] Its unique structural and electronic properties also make it valuable in the development of fluorescent brighteners and laser dyes.[8]

This document serves as a comprehensive technical guide, elucidating the core reaction mechanisms for benzoxazole formation from 2-aminophenols and providing detailed, field-proven protocols for their synthesis. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, empowering researchers to optimize conditions and troubleshoot effectively.

Core Reaction Mechanism: A Two-Step Cascade

The synthesis of the benzoxazole ring system from a 2-aminophenol precursor is fundamentally a condensation and cyclization cascade. While numerous variations exist depending on the carbonyl source and catalyst employed, the process can be generalized into two critical stages:

-

Intermediate Formation: The nucleophilic amino group of the 2-aminophenol attacks an electrophilic carbonyl source (such as a carboxylic acid, aldehyde, or acid chloride). This initial step forms a key intermediate, typically a 2-hydroxyanilide or a Schiff base (imine).

-

Intramolecular Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol then acts as an intramolecular nucleophile, attacking the newly formed imine or amide carbon. This ring-closing step is followed by a dehydration (or equivalent elimination) event, which results in the formation of the stable, aromatic benzoxazole ring.[6][9][10][11]

Different synthetic strategies primarily vary in how the electrophilic partner is activated and how the final aromatization is induced.

Mechanistic Pathway Visualization

The following diagram illustrates the generalized mechanism for benzoxazole formation starting from a 2-aminophenol and either an aldehyde or a carboxylic acid derivative.

Caption: Generalized reaction pathway for benzoxazole synthesis.

Synthetic Methodologies and Mechanistic Insights

The choice of carbonyl partner profoundly influences the specific reagents, catalysts, and conditions required for efficient benzoxazole synthesis.

From Carboxylic Acids and Their Derivatives

This is one of the most direct and widely used methods. The reaction proceeds via an initial acylation of the 2-aminophenol's amino group to form a stable 2-hydroxyanilide intermediate.[6][8] The critical, and often rate-limiting, step is the subsequent cyclodehydration of this anilide.

Causality Behind Experimental Choices:

-

Activation: Carboxylic acids themselves are often not reactive enough. They are typically converted in situ to a more electrophilic species, such as an acid chloride using reagents like thionyl chloride (SOCl₂).[8][12]

-

Catalysis: Strong acids are required to catalyze the final cyclodehydration step. Polyphosphoric acid (PPA) is a classic choice, acting as both a catalyst and a solvent at high temperatures (150°C or higher).[1][5] Methanesulfonic acid (MeSO₃H) has emerged as a highly effective and more convenient catalyst for this transformation, often allowing for lower reaction temperatures (100-120°C).[6][8][12]

-

Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis offers a rapid, often solvent-free alternative that can significantly reduce reaction times from hours to minutes.[6][13]

From Aldehydes

When aldehydes are used, the mechanism begins with the formation of a Schiff base (imine) intermediate. This is followed by an oxidative cyclization to achieve the final aromatic benzoxazole.

Causality Behind Experimental Choices:

-

Initial Condensation: The formation of the Schiff base is often catalyzed by a Brønsted or Lewis acid, which protonates the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by the aminophenol.[10]

-

Oxidative Aromatization: Unlike the carboxylic acid route which eliminates water, this pathway requires an oxidant to remove two hydrogen atoms from the cyclized benzoxazoline intermediate to form the aromatic ring. A variety of oxidants can be used, from molecular oxygen in the air to reagents like manganese(III) acetate or lead tetraacetate.[1][5]

-

Catalyst Systems: A wide range of catalysts can facilitate this reaction, including metal complexes, nanocatalysts, and acidic ionic liquids, each offering advantages in terms of efficiency, reusability, and reaction conditions.[9][10][14] For instance, a Brønsted acidic ionic liquid gel can act as a recyclable, heterogeneous catalyst under solvent-free conditions.[10]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed to be self-validating systems, with the rationale for each step provided to ensure reproducibility and understanding.

Protocol 1: One-Pot Synthesis from a Carboxylic Acid via In Situ Acid Chloride Formation

Principle: This robust method, adapted from procedures utilizing methanesulfonic acid, involves the in situ generation of a highly reactive acid chloride from a carboxylic acid, which then couples with 2-aminophenol. The subsequent acid-catalyzed cyclodehydration proceeds in the same pot to yield the 2-substituted benzoxazole.[6][8][12]

Materials and Reagents:

-

Carboxylic Acid (e.g., Benzoic Acid): 1.0 mmol

-

2-Aminophenol: 1.0 mmol

-

Thionyl Chloride (SOCl₂): 1.2 mmol

-

Methanesulfonic Acid (MeSO₃H): 2.0-3.0 mmol

-

Toluene or Xylene: 5 mL

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Acid Chloride Formation: To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add thionyl chloride (1.2 mmol).

-

Rationale: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride, priming it for reaction with the aminophenol. Toluene is an inert solvent suitable for the required temperatures.

-

-

Reaction: Heat the mixture at reflux for 1-2 hours. The formation of HCl gas will be observed.

-

Rationale: Refluxing ensures the complete conversion of the carboxylic acid to the acid chloride.

-

-

Coupling and Cyclization: Cool the reaction mixture to room temperature. Add 2-aminophenol (1.0 mmol) followed by the dropwise addition of methanesulfonic acid (2.0-3.0 mmol).

-

Rationale: 2-aminophenol acts as the nucleophile. Methanesulfonic acid is a strong, non-oxidizing acid that catalyzes the final, critical cyclodehydration step.

-

-

Heating: Heat the reaction mixture to 100-120°C.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Rationale: TLC allows for real-time tracking of the reaction, preventing unnecessary heating and potential side-product formation.

-

-

Workup: Once complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Rationale: The basic NaHCO₃ solution neutralizes the strong methanesulfonic acid and any remaining acidic species. This step must be done slowly and carefully due to vigorous gas evolution (CO₂).

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Rationale: The organic benzoxazole product is more soluble in ethyl acetate than in the aqueous layer.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

-

Rationale: Brine wash removes residual water, and the drying agent removes all traces of moisture before solvent removal.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[6]

-

Rationale: Chromatography separates the desired product from any unreacted starting materials or side products.

-

Protocol 2: Brønsted Acidic Ionic Liquid-Catalyzed Synthesis from an Aldehyde

Principle: This environmentally conscious protocol utilizes a heterogeneous, recyclable Brønsted acidic ionic liquid (BAIL) gel to catalyze the condensation of 2-aminophenol with an aldehyde, followed by oxidative aromatization under solvent-free conditions.[10]

Materials and Reagents:

-

2-Aminophenol: 1.0 mmol

-

Aldehyde (e.g., Benzaldehyde): 1.0 mmol

-

Brønsted Acidic Ionic Liquid (BAIL) Gel: 1.0 mol%

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).

-

Rationale: This solvent-free approach minimizes waste and simplifies the procedure. The BAIL gel provides acidic sites to catalyze the reaction heterogeneously.

-

-

Heating: Place the vessel in a preheated oil bath or heating block at 130°C and stir the mixture vigorously.

-

Rationale: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization/aromatization steps.

-

-

Monitoring: Monitor the reaction by TLC. The reaction typically takes several hours (e.g., 5 hours as a starting point).[10]

-

Catalyst Recovery: After the reaction is complete, cool the mixture and dissolve it in ethyl acetate (10 mL). The heterogeneous BAIL gel catalyst can be separated by centrifugation or simple filtration.

-

Rationale: A key advantage of this method is the easy recovery and potential for reuse of the catalyst, aligning with green chemistry principles.

-

-

Workup and Purification: Dry the resulting organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

-

Rationale: This standard workup isolates the final product from the reaction solvent.

-

Experimental Workflow Visualization

Caption: Experimental workflow for the one-pot synthesis of benzoxazoles.

Data Summary: Comparison of Synthetic Methods

The following table summarizes various reported conditions for the synthesis of 2-substituted benzoxazoles, providing a comparative overview for methodological selection.

| Reactants (2-Aminophenol +) | Catalyst / Reagent(s) | Conditions | Typical Yield (%) | Reference |

| Carboxylic Acid | Thionyl Chloride, MeSO₃H | Toluene, 100-120°C | 82 - 87% | [8] |

| Carboxylic Acid | Microwave Irradiation (Solvent-free) | 150-200°C, 10-30 min | Good to Excellent | [6] |

| Carboxylic Acid | Lawesson's Reagent, Microwave | Solvent-free, 5-15 min | Good | [6][13] |

| Aromatic Aldehyde | Polyphosphoric Acid (PPA) | 145-150°C, 3-6 h | Good to Excellent | [9] |

| Aromatic Aldehyde | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130°C, 5 h | 85 - 98% | [10] |

| Aromatic Aldehyde | Zn(OAc)₂ | Ethanol, Room Temp. | Moderate to Good | [15] |

| Cyanating Agent (NCTS) | BF₃·Et₂O | 1,4-Dioxane, Reflux | Good to Excellent | [16][17] |

Conclusion

The formation of benzoxazoles from 2-aminophenols is a versatile and fundamental transformation in organic synthesis. A thorough understanding of the underlying reaction mechanisms—whether proceeding through a 2-hydroxyanilide or a Schiff base intermediate—is crucial for rational protocol design and optimization. Modern methodologies increasingly focus on improving efficiency and sustainability through the use of microwave irradiation, recyclable catalysts, and solvent-free conditions. The protocols and data presented herein provide a robust foundation for researchers to successfully synthesize and explore this important class of heterocyclic compounds.

References

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Research Journal of Pharmacy and Technology.

- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (n.d.). BenchChem.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.).

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Recent Advances in Synthesis of Benzoxazole. (2021). Bentham Science Publishers.

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Review of synthesis process of benzoxazole and benzothiazole deriv

- Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.

- Various pathways for the synthesis of benzoxazole using 2-aminophenol... (n.d.).

- 2-aminobenzoxazole process. (n.d.).

- A general mechanism for benzoxazole synthesis. (n.d.).

- Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alken. (2022). Semantic Scholar.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- The condensation of 2-aminophenols with various aldehydes. Reaction... (n.d.).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. connectsci.au [connectsci.au]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzoxazole synthesis [organic-chemistry.org]

- 14. Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Laboratory-Scale Synthesis of Benzoxazoles

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds, distinguished by a benzene ring fused to an oxazole ring. This structural motif is of paramount importance in the fields of medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active molecules.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The synthesis of benzoxazoles is, therefore, a cornerstone reaction for researchers and scientists engaged in the discovery of novel therapeutic agents.

This guide provides a detailed overview of the experimental setup for the laboratory-scale synthesis of benzoxazoles, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity benzoxazole derivatives.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of the benzoxazole ring system most commonly originates from the condensation of a 2-aminophenol with a suitable electrophile that provides a single carbon atom to complete the oxazole ring.[3] The choice of this electrophile dictates the specific synthetic route and the required reaction conditions. The most versatile and widely employed methods utilize carboxylic acids, aldehydes, or acyl chlorides.[2][3]

The general mechanism involves an initial acylation or condensation at the amino group of the 2-aminophenol, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic benzoxazole ring.[1][6]

Diagram: General Reaction Mechanism

Sources

Application Notes and Protocols for Scaling Up the Production of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Bridging the Gap from Bench to Bulk in Benzoxazole Synthesis

Methyl 2-methyl-1,3-benzoxazole-7-carboxylate is a key building block in medicinal chemistry, with the benzoxazole scaffold being prominent in a wide range of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The transition from laboratory-scale synthesis to pilot or industrial-scale production is a critical phase in drug development, often fraught with challenges that can impede timelines and escalate costs.[4][5][6] This document provides a comprehensive guide to the considerations and protocols for successfully scaling up the production of this valuable intermediate.

The core challenge in scaling up chemical processes lies in the fact that reaction dynamics do not always scale linearly.[6][7] Issues such as heat and mass transfer, mixing efficiency, and safety become paramount as the reaction volume increases.[4][8] A process that is straightforward and high-yielding at the gram scale can become inefficient, hazardous, or produce an inconsistent product at the kilogram scale without careful process development and optimization.[9]

This guide is structured to provide not just a set of instructions, but a scientifically grounded rationale for the proposed scale-up strategy. By understanding the "why" behind each step, researchers and process chemists can better anticipate and mitigate potential issues, ensuring a robust, safe, and reproducible manufacturing process.

I. Process Development and Optimization: The Foundation of Scalability

Before any attempt at large-scale synthesis, a thorough process development and optimization phase is crucial. This involves a systematic investigation of reaction parameters to establish a robust operating window that ensures consistent product quality, yield, and safety.[5][10]

Synthetic Route Selection

The most common and direct route to 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[11][12] For the synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate, a plausible and efficient route involves the reaction of methyl 3-amino-4-hydroxybenzoate with acetic anhydride.

Reaction Scheme:

Caption: Proposed synthetic route for Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate.

Critical Process Parameters (CPPs)

The following parameters have been identified as critical to the success of the scale-up. Each should be systematically evaluated using techniques such as Design of Experiments (DoE) to understand their impact on yield, purity, and reaction time.[13]

| Parameter | Lab-Scale Typical Value | Scale-Up Considerations & Rationale |

| Stoichiometry (Acetic Anhydride) | 1.1 - 1.5 equivalents | Excess acetic anhydride drives the reaction to completion but can lead to impurities and complicates work-up. On a larger scale, minimizing excess is crucial for cost and waste reduction. |

| Solvent | Toluene, Xylene | High-boiling aromatic solvents are effective for azeotropic removal of water. The choice of solvent will impact heating and cooling profiles, as well as downstream processing. |